Ethyl 2-(2-(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamido)thiazol-4-yl)acetate

Description

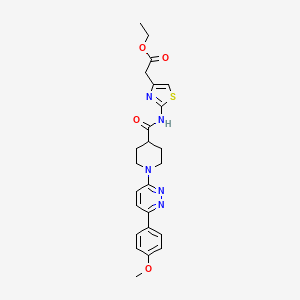

Ethyl 2-(2-(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamido)thiazol-4-yl)acetate is a synthetic organic compound featuring a pyridazine core fused with a 4-methoxyphenyl substituent, a piperidine-carboxamide linker, and a thiazole-acetate moiety. The 4-methoxyphenyl group may enhance solubility or modulate electronic properties, while the ethyl acetate ester likely serves as a prodrug moiety for improved bioavailability .

Properties

IUPAC Name |

ethyl 2-[2-[[1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O4S/c1-3-33-22(30)14-18-15-34-24(25-18)26-23(31)17-10-12-29(13-11-17)21-9-8-20(27-28-21)16-4-6-19(32-2)7-5-16/h4-9,15,17H,3,10-14H2,1-2H3,(H,25,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTYWYLINZGXKDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of Ethyl 2-(2-(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamido)thiazol-4-yl)acetate is acetylcholinesterase (AChE), an important enzyme in acetylcholine hydrolysis. AChE plays a crucial role in the cholinergic system, which is involved in numerous physiological functions, including cognitive functions. Inhibition of AChE is a common strategy to increase acetylcholine levels, particularly in the context of neurodegenerative diseases like Alzheimer’s disease.

Mode of Action

This compound: interacts with its target, AChE, by inhibiting its activity. This inhibition prevents the hydrolysis of acetylcholine, thereby increasing the levels of acetylcholine in the brain. Increased acetylcholine levels can help improve cognitive functions, particularly in individuals with acetylcholine deficiency.

Biochemical Pathways

The action of This compound primarily affects the cholinergic pathway. By inhibiting AChE, the compound prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter. This can have downstream effects on various cognitive functions, as acetylcholine is a key neurotransmitter involved in learning and memory.

Biological Activity

Ethyl 2-(2-(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamido)thiazol-4-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and neurodegenerative disease treatment. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features several key structural components:

- Pyridazine ring : Known for its role in various pharmacological activities.

- Piperidine moiety : Often associated with neuroactive properties.

- Thiazole ring : Contributes to the compound's potential anticancer properties.

- Methoxyphenyl group : Enhances lipophilicity and may influence receptor interactions.

The molecular formula is , with a molecular weight of approximately 396.49 g/mol.

- Inhibition of SHP2 Activity : The compound has been identified as an inhibitor of SHP2 (Src Homology Phosphatase 2), which is implicated in various cancers, including leukemia and melanoma. Inhibition of SHP2 can disrupt signaling pathways that promote tumor growth and survival .

- Cholinesterase Inhibition : The piperidine component suggests potential activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making it a candidate for Alzheimer's disease treatment. Studies indicate that derivatives with similar structures exhibit significant AChE inhibition, which is crucial for symptomatic relief in Alzheimer's patients .

- Anticancer Activity : Preliminary studies have shown that compounds with similar thiazole and pyridazine structures exhibit moderate to high anticancer activity against various cell lines, including breast (T47D), colon (HCT-15), and lung (NCl H-522) cancer models .

Anticancer Activity

These results indicate that the compound demonstrates potent cytotoxicity against multiple cancer cell lines, suggesting its potential as an anticancer agent.

Neuroprotective Effects

In addition to its anticancer properties, the compound's ability to inhibit cholinesterases suggests it may help mitigate neurodegenerative processes associated with Alzheimer's disease. Compounds similar to this structure have shown significant AChE inhibition, with IC50 values ranging from 0.08 to 0.1 µM .

Case Studies

- SHP2 Inhibition in Cancer Models : A study demonstrated that derivatives of this compound effectively inhibited SHP2 activity in vitro, leading to reduced proliferation in cancer cell lines . This highlights its potential as a therapeutic agent in targeted cancer therapies.

- Alzheimer's Disease Models : Research involving similar piperidine derivatives has shown promise in enhancing cognitive function in animal models through AChE inhibition, suggesting that this compound could be explored further for neuroprotective applications .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds containing pyridazine and thiazole derivatives in cancer therapy. These compounds can inhibit specific pathways involved in tumor growth and metastasis. For instance, derivatives with similar structures have shown promise in targeting cancer cell lines by inducing apoptosis and inhibiting proliferation .

Neurological Disorders

The piperidine component is frequently associated with neuroprotective effects. Research indicates that similar compounds can act as acetylcholinesterase inhibitors, which are beneficial in treating Alzheimer's disease by enhancing cholinergic transmission . The incorporation of the methoxyphenyl group may further enhance the lipophilicity and brain penetration of the compound.

Antimicrobial Properties

Compounds with thiazole rings have been documented for their antimicrobial activities against various pathogens. Ethyl 2-(2-(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamido)thiazol-4-yl)acetate could potentially exhibit similar properties, making it a candidate for developing new antimicrobial agents .

Structure–Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Studies on related compounds have shown that modifications to the piperidine or thiazole moieties can significantly impact their biological activity. For example, substituents on the phenyl ring can enhance binding affinity to target enzymes or receptors, leading to improved therapeutic outcomes .

Case Study 1: Anticancer Efficacy

In a study examining various pyridazine derivatives, one compound demonstrated a significant reduction in tumor size in xenograft models when administered at specific dosages. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival and proliferation .

Case Study 2: Neuroprotective Effects

Another investigation focused on a piperidine derivative similar to this compound, which showed promising results in improving cognitive function in animal models of Alzheimer's disease. The study reported enhanced memory retention and reduced amyloid plaque formation .

Comparison with Similar Compounds

Structural Variations and Key Features

The compound’s closest analogs (from evidence) share core heterocyclic systems (thiazole, piperazine/piperidine) but differ in substituents, linker groups, and aromatic systems. Below is a comparative breakdown:

Key Observations

Core Heterocycles and Linkers: The target compound employs a pyridazine-piperidine-thiazole scaffold, whereas analogs 10d–10f () use piperazine-thiazole systems with urea linkers. Piperidine (6-membered ring) vs. Compound 36a () replaces piperidine with pyrrolidine (5-membered ring) and uses a sulfonamide linker instead of carboxamide, which alters steric bulk and electronic properties .

Substituent Effects :

- Electron-Withdrawing Groups : Analogs 10d and 10e (CF₃ substituents) exhibit higher yields (93.4% and 92.0%, respectively) compared to 10f (Cl substituent, 89.1%). The trifluoromethyl group’s strong electron-withdrawing nature may stabilize intermediates during synthesis .

- Methoxy vs. Sulfonamide : The 4-methoxyphenyl group in the target compound and 36a enhances solubility, while sulfonamide linkers (as in 36a) may improve metabolic stability compared to carboxamides .

Molecular Weight and Mass Spectrometry :

- The urea-linked analogs 10d–10f show higher molecular weights (e.g., 548.2 for 10d and 10e) compared to the target compound’s hypothetical mass (estimated ~500–520 Da). The trifluoromethyl group contributes significantly to mass .

Synthetic Efficiency :

- Yields for urea-linked analogs (10d–10f) exceed 89%, suggesting robust coupling reactions. Compound 36a’s 92% yield indicates efficient sulfonylation, though its synthesis requires harsher conditions (e.g., sulfonyl chlorides) .

Research Implications and Limitations

- Pharmacological Potential: The pyridazine-thiazole scaffold in the target compound may offer unique kinase or protease inhibition profiles compared to piperazine- or pyrrolidine-based analogs.

- Data Gaps : Direct biological or pharmacokinetic data for the target compound are absent in the provided evidence. Further studies are needed to compare its efficacy, toxicity, and metabolic stability with analogs.

- Synthetic Optimization : The high yields of analogs 10d–10f and 36a suggest that modifying the target compound’s linker or substituents (e.g., replacing carboxamide with urea or sulfonamide) could improve synthetic scalability .

Q & A

Basic: What synthetic methodologies are recommended for preparing Ethyl 2-(2-(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamido)thiazol-4-yl)acetate?

Methodological Answer:

The synthesis typically involves multi-step protocols, including:

- Step 1: Preparation of the pyridazine-piperidine core via Suzuki-Miyaura coupling to introduce the 4-methoxyphenyl group to pyridazin-3-yl .

- Step 2: Activation of the piperidine-4-carboxylic acid moiety using carbodiimides (e.g., EDC/HOBt) for coupling with the thiazole-4-acetate fragment .

- Step 3: Thiazole ring formation via Hantzsch thiazole synthesis, employing ethyl 2-bromoacetate and thiourea derivatives under basic conditions .

Optimization focuses on solvent selection (e.g., DMF for coupling steps) and temperature control to minimize side reactions (e.g., epimerization) .

Advanced: How can researchers resolve contradictions in NMR spectral data during structural confirmation?

Methodological Answer:

Discrepancies in NMR signals (e.g., unexpected splitting or shifts) may arise from conformational flexibility or residual solvents. Strategies include:

- Isotopic Labeling: Use deuterated analogs to distinguish exchangeable protons (e.g., NH in piperidine-carboxamido groups) .

- X-ray Crystallography: Definitive confirmation of stereochemistry and bond connectivity, as demonstrated in pyridazine derivative studies .

- 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating proton-proton and proton-carbon interactions .

Basic: What analytical techniques are validated for purity assessment and quantification?

Methodological Answer:

- HPLC-PDA: Use C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% TFA) to separate impurities. Detection at 254 nm is optimal for aromatic moieties .

- LC-MS (ESI+): Confirm molecular ion peaks ([M+H]+) and detect trace impurities (e.g., de-ethylated byproducts) .

- TGA/DSC: Monitor thermal stability and polymorphic transitions, critical for batch consistency .

Advanced: What strategies are effective in establishing structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Fragment Replacement: Systematically modify the thiazole (e.g., substituents at C4) and pyridazine (e.g., methoxy vs. halogen groups) to assess bioactivity changes .

- In Vitro Assays: Test against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays to quantify IC50 shifts .

- Molecular Docking: Map binding interactions using crystal structures of homologous proteins (e.g., PI3Kγ for piperidine-containing analogs) .

Basic: How can synthetic impurities and degradation products be identified and quantified?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to hydrolytic (acid/base), oxidative (H2O2), and photolytic conditions, then analyze by HPLC to identify degradation pathways .

- Reference Standards: Use EP-grade impurity standards (e.g., methoxyphenyl-related byproducts) for spiking experiments and retention time matching .

- QbD Approaches: Statistically model impurity formation using DoE (Design of Experiments) to optimize reaction parameters .

Advanced: How to address contradictions in reported biological activity data across studies?

Methodological Answer:

- Assay Standardization: Validate cell lines (e.g., HEK293 vs. HeLa) and control for batch-specific variations in serum or growth factors .

- Metabolic Stability Testing: Use liver microsomes to assess interspecies differences in clearance rates that may skew in vivo results .

- Orthogonal Assays: Confirm target engagement via SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to rule off-target effects .

Basic: What functional groups in this compound are most reactive or prone to degradation?

Methodological Answer:

- Thiazole Acetate Ester: Susceptible to hydrolysis under basic conditions; stabilize via pH-controlled storage (pH 4–6) .

- Piperidine-Carboxamido Linker: Oxidative deamination possible; add antioxidants (e.g., BHT) in solid-state formulations .

- 4-Methoxyphenyl Group: Photodegradation observed; protect from UV light during handling .

Advanced: What computational methods predict metabolic stability and regioselective metabolism?

Methodological Answer:

- CYP450 Docking Simulations: Use AutoDock Vina to model interactions with CYP3A4/2D6 isoforms, identifying labile sites (e.g., methoxy O-demethylation hotspots) .

- MetaSite Analysis: Predict phase I metabolites by aligning the compound’s structure with CYP active site templates .

- MD Simulations: Assess solvent accessibility of the thiazole ring to anticipate glucuronidation or sulfation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.